
CP-547632
Vue d'ensemble
Description
CP-547632 est un nouvel inhibiteur de petite molécule qui cible le récepteur du facteur de croissance endothélial vasculaire 2 et les kinases du facteur de croissance des fibroblastes basiques. Il est connu pour ses propriétés anti-angiogéniques et anti-tumorales puissantes, ce qui en fait un candidat prometteur pour la thérapie du cancer .
Applications De Recherche Scientifique
CP-547632 has a wide range of scientific research applications, including:
Angiogenesis Inhibition: This compound has shown efficacy in inhibiting angiogenesis, making it a valuable tool for studying angiogenesis-related diseases.
Biological Research: It is used in various biological assays to study the role of vascular endothelial growth factor receptor-2 and basic fibroblast growth factor kinases in cell signaling and proliferation.
Drug Development: This compound serves as a lead compound for the development of new anti-cancer drugs with improved efficacy and safety profiles.
Mécanisme D'action
Target of Action
CP-547632, also known as 3-((4-Bromo-2,6-difluorobenzyl)oxy)-5-(3-(4-(pyrrolidin-1-yl)butyl)ureido)isothiazole-4-carboxamide, is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases . These receptors play a crucial role in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
This compound interacts with its targets, VEGFR-2 and FGF kinases, by blocking their activity. It inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in a whole cell assay . This interaction results in the inhibition of endothelial cell proliferation and migration, thereby preventing angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By inhibiting VEGFR-2, this compound disrupts the signaling through this pathway, which is a key initiator of endothelial cell proliferation and migration . This disruption results in the inhibition of angiogenesis, a requirement for human tumor growth and metastasis .
Pharmacokinetics
It is known that this compound is orally bioavailable and well-tolerated . After oral administration, it inhibits VEGFR-2 phosphorylation in tumors in a dose-dependent fashion .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of endothelial cell proliferation and migration, leading to the prevention of angiogenesis . This results in the inhibition of tumor growth and the prevention of metastases . In clinical trials, this compound has shown efficacy in terms of clinical response benefit in patients with recurrent or persistent small-volume ovarian epithelial, primary peritoneal serous, or fallopian tube cancer .
Action Environment
It is known that the compound’s efficacy can be influenced by factors such as the tumor microenvironment and the presence of other signaling molecules
Méthodes De Préparation
Voies de synthèse et conditions de réaction
CP-547632 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un cycle isothiazole. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle isothiazole : Ceci est réalisé en faisant réagir des matières premières appropriées dans des conditions spécifiques pour former la structure de base.
Fonctionnalisation : Le cycle isothiazole est ensuite fonctionnalisé avec divers substituants pour améliorer son activité biologique.
Purification : Le composé final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir la pureté souhaitée.
Méthodes de production industrielle
La production industrielle de this compound implique le passage à l'échelle de la voie de synthèse tout en garantissant la cohérence et la qualité. Cela inclut généralement :
Optimisation des conditions de réaction : Pour maximiser le rendement et minimiser les impuretés.
Utilisation de réactifs et de solvants de qualité industrielle : Pour garantir la rentabilité et la possibilité de mise à l'échelle.
Mise en œuvre de mesures de contrôle qualité : Pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
CP-547632 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : Les réactions de substitution peuvent être utilisées pour introduire différents substituants sur le cycle isothiazole.
Réactifs et conditions courants
Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : Tels que les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Inhibition de l'angiogenèse : This compound a montré son efficacité dans l'inhibition de l'angiogenèse, ce qui en fait un outil précieux pour l'étude des maladies liées à l'angiogenèse.
Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux médicaments anticancéreux avec des profils d'efficacité et de sécurité améliorés.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité du récepteur du facteur de croissance endothélial vasculaire 2 et des kinases du facteur de croissance des fibroblastes basiques. Cette inhibition empêche la phosphorylation de ces récepteurs, bloquant ainsi les voies de signalisation en aval impliquées dans la prolifération et la migration des cellules endothéliales. En conséquence, l'angiogenèse est inhibée, ce qui entraîne une réduction de la croissance tumorale et des métastases .
Comparaison Avec Des Composés Similaires
Composés similaires
Sunitinib : Un autre inhibiteur de petite molécule ciblant le récepteur du facteur de croissance endothélial vasculaire 2 et d'autres tyrosine kinases.
Sorafénib : Un inhibiteur multi-kinases qui cible le récepteur du facteur de croissance endothélial vasculaire 2, le récepteur du facteur de croissance dérivé des plaquettes et d'autres kinases.
Unicité de CP-547632
This compound est unique par sa forte sélectivité pour le récepteur du facteur de croissance endothélial vasculaire 2 et les kinases du facteur de croissance des fibroblastes basiques, avec des effets hors cible minimes sur d'autres tyrosine kinases. Cette sélectivité contribue à ses propriétés anti-angiogéniques et anti-tumorales puissantes, ce qui en fait un candidat prometteur pour la thérapie du cancer .
Propriétés
IUPAC Name |
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrF2N5O3S/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHAJRMTJXHJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrF2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179866 | |
| Record name | CP 547632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252003-65-9 | |
| Record name | CP 547632 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-547632 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12962 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CP 547632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-547632 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1B375O5M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
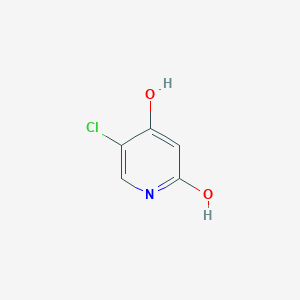

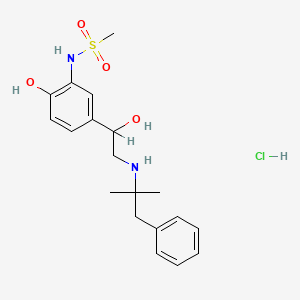

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
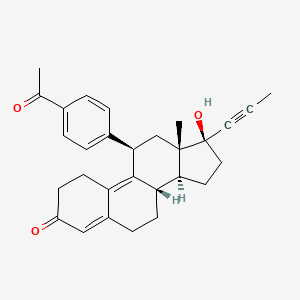
![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)
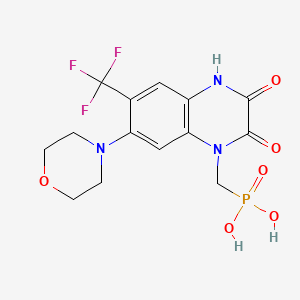

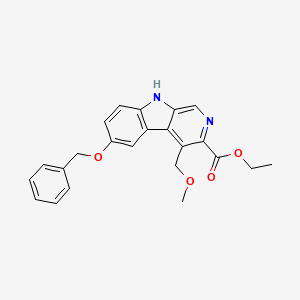


![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)

